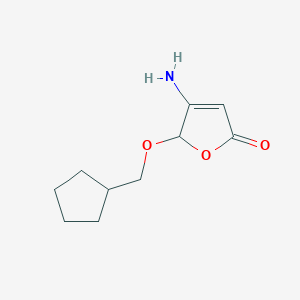

4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one

Description

4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one is a synthetic furanone derivative characterized by an amino group at position 4 and a cyclopentylmethoxy substituent at position 5 of the furanone ring. These compounds are known for their roles as prodrugs, insecticides, and herbicides, with their bioactivity modulated by substituents on the furanone core . Synthetic routes for such derivatives often involve Michael addition-elimination reactions or multicomponent condensations, as seen in related compounds .

Properties

Molecular Formula |

C10H15NO3 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

3-amino-2-(cyclopentylmethoxy)-2H-furan-5-one |

InChI |

InChI=1S/C10H15NO3/c11-8-5-9(12)14-10(8)13-6-7-3-1-2-4-7/h5,7,10H,1-4,6,11H2 |

InChI Key |

YDAJJXXWRCQAOI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)COC2C(=CC(=O)O2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one typically involves multiple steps starting from readily available precursors. One common method involves the reaction of mucochloric acid with cyclopentylmethanol under specific conditions to form the cyclopentylmethoxy derivative. This intermediate is then subjected to further reactions to introduce the amino group and form the final furanone structure .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

Chemical Properties and Structure

4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one has the molecular formula C10H15NO3 and is classified under the furanone derivatives. The compound features an amino group and a methoxy group attached to a furan ring, contributing to its reactivity and biological properties. The structural formula can be represented as follows:

Biological Applications

1. Antineoplastic Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. These compounds can inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways associated with proliferation and survival. Studies have shown that derivatives of furanones can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

2. Neuroprotective Effects

There is growing evidence supporting the neuroprotective effects of furanone derivatives. For instance, this compound has been studied for its ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's . This neuroprotective action is thought to be mediated through modulation of glutamate receptors and enhancement of antioxidant defenses.

3. Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. Its application in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease, is under investigation. The anti-inflammatory mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune cell activity .

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act on certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Substituent Effects on Synthesis: Bulky groups like cyclopentylmethoxy may reduce reaction yields compared to smaller substituents (e.g., methyl or benzylidene). For example, 4-benzoylpiperazinylmethyl-substituted furanones achieved yields up to 89% , whereas cyclopentylmethoxy's steric hindrance could lower efficiency.

- For instance, 4-amino-5-methylfuran-2(5H)-one is patented for agrochemical use . Aromatic/Indole Substituents: Improve pharmacological profiles. Halogenated Derivatives: Brominated analogs (e.g., 3-(4-bromobenzyl)-furan-2(5H)-one) showed marked cytotoxic activity, suggesting halogens enhance bioactivity .

Pharmacological and Toxicological Considerations

- Genotoxicity Concerns: Unsubstituted furan-2(5H)-one was flagged for genotoxicity in vivo .

Biological Activity

4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the compound’s pharmacological properties, mechanisms of action, and therapeutic applications. The focus will be on its biological activity, including antibacterial, anti-inflammatory, and anticancer effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a furan ring with an amino group and a methoxy-cyclopentyl substituent, which may influence its biological properties.

Biological Activity Overview

Research indicates that compounds with furan rings often exhibit diverse biological activities. The specific activities of this compound include:

1. Antibacterial Activity

Studies have shown that derivatives of furan compounds can possess significant antibacterial properties. For instance, a related study demonstrated that certain furan derivatives exhibited broad-spectrum antibacterial activity against various strains, outperforming traditional antibiotics like streptomycin and tetracycline . Although specific data on this compound is limited, its structural similarities suggest potential efficacy against bacterial infections.

2. Anti-inflammatory Effects

Furan derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Compounds with similar structures have shown promise in reducing inflammation in various models .

3. Anticancer Potential

The anticancer activity of furan-based compounds is a growing area of research. Furan derivatives have been linked to apoptosis induction in cancer cells and inhibition of tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival . While direct studies on this compound are scarce, its structural characteristics may confer similar properties.

Case Studies and Research Findings

Several studies have highlighted the biological activities of furan derivatives relevant to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.